N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide
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Overview
Description
N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide is a complex organic compound characterized by the presence of a tert-butyl group, a cyano group, and a methanesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the reaction of 4-tert-butylbenzaldehyde with malononitrile to form the corresponding cyano intermediate
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methanesulfinyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfonylpropanamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylbutanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]-3-methylsulfinylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-16(2,3)13-7-5-12(6-8-13)14(11-17)18-15(19)9-10-21(4)20/h5-8,14H,9-10H2,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXUEMXNCYBQKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)CCS(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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